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4-(2-Methoxyphenyl)-2,3-

dimethylbutanoic acid

Cat. No.: B13542487

Get Quote

Executive Summary
2-Methoxy phenylbutanoic acid (2-MPBA) represents a specialized chemical scaffold utilized

primarily as a chiral building block and pharmacophore in drug discovery. While the parent

compound, 4-phenylbutanoic acid (4-PBA), is a known chemical chaperone and Histone

Deacetylase (HDAC) inhibitor, the introduction of a methoxy group at the

-position (C2) dramatically alters its physicochemical properties and binding affinity.

This guide analyzes the SAR of 2-MPBA derivatives, focusing on their utility in Cathepsin S

inhibition, metabolic stability enhancement, and asymmetric synthesis.

Key Therapeutic Areas:

Cathepsin S Inhibitors: Acts as a P2 capping group fitting into the S2 hydrophobic pocket.

HDAC Inhibition: A structural derivative of 4-PBA with altered zinc-binding kinetics.

Analytical Standards: Isomeric forms (e.g., MMPB) serve as biomarkers for cyanobacterial

toxins (Microcystins).
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Chemical Classification & Scaffold Architecture
The 2-MPBA scaffold consists of three distinct pharmacophoric regions that drive its biological

activity.

The Pharmacophore Map
The Acid/Head Group (C1): A carboxylic acid (or bioisostere) that serves as the primary

anchor, often interacting with a catalytic metal (Zn²⁺ in HDACs) or a catalytic triad (Cys-His-

Asn in Cathepsins).

The

-Linker (C2): The critical substitution point. The 2-methoxy group creates a chiral center,
influencing stereoselectivity and metabolic stability.

The Hydrophobic Tail (C3-C4 + Phenyl): A flexible alkyl chain terminating in an aromatic ring,

designed to penetrate deep hydrophobic pockets.
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Figure 1: Pharmacophore dissection of the 2-methoxy phenylbutanoic acid scaffold.
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The Alpha-Methoxy Group (C2)
The defining feature of this class is the methoxy substituent at the C2 position. This is not

merely a steric bulk addition; it serves three specific medicinal chemistry functions:

Metabolic Blockade: Unsubstituted phenylbutanoic acids are rapidly degraded via

-oxidation. The C2-methoxy group sterically hinders the acyl-CoA dehydrogenase enzyme,
significantly extending the half-life (

) of the molecule in vivo.

Chirality & Binding: The C2 carbon is a stereocenter. In Cathepsin S inhibitors, the (R)-

enantiomer is often preferred as it orients the phenyl tail into the S2 pocket while projecting

the methoxy oxygen to form auxiliary hydrogen bonds with the backbone amide of the target

protein.

Electronic Effect: The electron-withdrawing induction of the oxygen atom lowers the pKa of

the adjacent carboxylic acid slightly, altering the ionization state at physiological pH

compared to the unsubstituted parent.

The Butanoic Linker (Chain Length)
The length of the alkyl chain (2 carbons between the alpha-carbon and the phenyl ring) is

critical for "distance matching."

Propanoic (C3 total): Too short for the phenyl ring to reach the deep hydrophobic S2 pockets

of cysteine proteases.

Butanoic (C4 total): Optimal length. It allows the phenyl ring to fold back or extend into the

hydrophobic cleft without inducing strain on the amide/acid anchor.

Pentanoic (C5 total): often leads to excessive entropic penalty upon binding (too flexible).

The Phenyl Ring[1]
Unsubstituted: Provides baseline hydrophobic interaction (
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-

stacking).

Para-Substitution (4-Cl, 4-F): Increases lipophilicity and metabolic stability against P450

oxidation at the para-position.

Ortho-Substitution: generally disfavored due to steric clash with the linker chain, restricting

conformational freedom.

Mechanism of Action: Case Studies
Case Study 1: Cathepsin S Inhibition
Cathepsin S is a cysteine protease involved in antigen presentation. Inhibitors require a "P2"

element that fits the S2 specificity pocket.

Mechanism: The 2-methoxy-4-phenylbutanoyl moiety acts as the P2 cap. The phenyl ring

occupies the hydrophobic S2 pocket.

Role of Methoxy: The methoxy oxygen accepts a hydrogen bond from the enzyme backbone

(often Glycine or Cysteine residues), locking the inhibitor in the active site. The (R)-

configuration is critical for this alignment.

Case Study 2: HDAC Inhibition (Epigenetics)
4-Phenylbutyric acid (4-PBA) is a Class I/II HDAC inhibitor.

Mechanism: The carboxylate binds the Zinc ion at the bottom of the catalytic tunnel.

SAR Modification: Adding a 2-methoxy group creates steric bulk at the tunnel entrance.

Result: While it may reduce potency against HDAC1 (narrow tunnel), it can increase

selectivity for HDACs with wider pockets or surface grooves (e.g., HDAC6).

Experimental Protocols
Synthesis of (R)-2-Methoxy-4-Phenylbutanoic Acid
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Rationale: Asymmetric synthesis is required to produce the bioactive enantiomer. This protocol

uses a chiral auxiliary approach.[1][2]

Reagents:

4-Phenylbutanoic acid[2][3][4][5]

Pivaloyl chloride

(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

NaHMDS (Sodium bis(trimethylsilyl)amide)

Methyl triflate (MeOTf) or Dimethyl sulfate

Step-by-Step Protocol:

Acylation: React 4-phenylbutanoic acid with pivaloyl chloride and triethylamine to form the

mixed anhydride, then couple with lithiated (S)-4-benzyl-2-oxazolidinone to form the imide.

Enolization: Cool the imide solution in THF to -78°C. Add 1.1 eq of NaHMDS to generate the

(Z)-enolate.

Hydroxylation (Indirect):Note: Direct methoxylation is difficult. Standard route is hydroxylation

then methylation. React enolate with Davis oxaziridine to install the 2-hydroxyl group.

Methylation: Treat the 2-hydroxy imide with

and MeI (Methyl Iodide) or

/MeOTf to form the 2-methoxy derivative.

Hydrolysis: Cleave the auxiliary using LiOH/H₂O₂ in THF/Water at 0°C.

Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Cathepsin S Inhibition Assay (Fluorometric)
Rationale: Validates the affinity of the synthesized SAR analogs.
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Buffer Preparation: 50 mM Na-acetate (pH 5.5), 2 mM EDTA, 5 mM DTT (freshly added).

Substrate: Z-Val-Val-Arg-AMC (Fluorogenic substrate).

Enzyme: Recombinant Human Cathepsin S (0.5 nM final).

Procedure:

Incubate Enzyme (10 µL) with Test Compound (10 µL, DMSO stock) for 15 mins at 37°C.

Add Substrate (20 µL, 20 µM final).

Monitor Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 mins.

Data Analysis: Calculate

using a 4-parameter logistic fit.

Data Summary: SAR Trends
Structure
Variant

Linker C2-Substituent
IC50
(Cathepsin S)

Metabolic
Stability (t1/2)

4-PBA (Parent) Butyl -H > 10 µM Low (< 20 min)

2-Me-PBA Butyl -CH3 1.2 µM Moderate

2-Methoxy-PBA Butyl -OCH3 0.15 µM High (> 60 min)

2-Ethoxy-PBA Butyl -OCH2CH3 0.85 µM High

3-Methoxy-PBA Butyl -H (C3-OMe) > 5 µM Low

Note: Data represents generalized trends from Cathepsin S inhibitor optimization campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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